molecular formula C20H16N4O B5645093 1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5645093
M. Wt: 328.4 g/mol
InChI Key: JPIAXFIQVIYYKT-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzimidazole derivatives, known for their wide range of biological and chemical applications. The interest in this chemical structure stems from its potential in various fields, including its role in synthetic organic chemistry and potential medicinal applications, excluding drug use and dosage details as requested.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonate in the presence of ammonium acetate. This process yields tricyclic compounds which can be further modified to produce various derivatives, including the compound of interest. Notably, methods such as Vilsmeier-Haack formylation and chlorination with phosphorus oxychloride have been employed to introduce specific functional groups into the benzimidazole core structure (Rida, Soliman, Badawey, & Kappe, 1988).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, 1H-NMR, and 13C-NMR play crucial roles in elucidating the molecular structure of benzimidazole derivatives. These techniques confirm the configuration of substituted groups around the benzimidazole core and help in understanding the spatial arrangement of atoms, which is essential for determining the compound's reactivity and interaction with other molecules (Chen, Yang, Ge, Feng, Jia, & Wang, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including formylation, chlorination, and reaction with nucleophiles, to produce a wide range of compounds with diverse chemical properties. These reactions are pivotal in synthesizing novel compounds with potential biological activities. The chemical properties of these compounds, such as their reactivity towards different reagents and conditions, are closely related to their structure, particularly the electronic effects of substituents on the benzimidazole ring (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including melting points, solubility, and crystalline structure, are significant for their application in various fields. These properties can influence the compound's behavior in chemical reactions and its stability under different conditions. Spectroscopic techniques and X-ray crystallography are essential tools for analyzing these physical properties (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, & Elhenawy, 2022).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with electrophiles and nucleophiles, and photophysical properties, are crucial for the application of benzimidazole derivatives. These properties are influenced by the molecular structure and the nature of substituents on the benzimidazole core. Studies have shown that these compounds exhibit a range of chemical behaviors, making them versatile intermediates in organic synthesis and potential candidates for various applications (Rida, Soliman, Badawey, & El-Ghazzawi, 1988).

properties

IUPAC Name

1-(4-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-13-11-19(22-14-7-9-15(25-2)10-8-14)24-18-6-4-3-5-17(18)23-20(24)16(13)12-21/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIAXFIQVIYYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

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